molecular formula C9H9IN2O B12853719 (6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol

(6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol

Cat. No.: B12853719
M. Wt: 288.08 g/mol
InChI Key: GBDKUNNRVNRZMR-UHFFFAOYSA-N
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Description

(6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol is a compound belonging to the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a fused bicyclic structure, making it a valuable scaffold in drug design and material science .

Preparation Methods

The synthesis of (6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including microwave irradiation, which offers a solvent- and catalyst-free method . The reaction is generally fast, clean, and high-yielding, making it an environmentally friendly approach. Industrial production methods may involve similar condensation reactions but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

(6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol undergoes several types of chemical reactions, including:

Scientific Research Applications

(6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects. For example, the compound may inhibit certain enzymes involved in disease processes, thereby exerting its medicinal properties .

Comparison with Similar Compounds

(6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their biological activities and applications. The presence of the iodo and methyl groups in this compound may confer unique properties, making it distinct from other derivatives .

Properties

Molecular Formula

C9H9IN2O

Molecular Weight

288.08 g/mol

IUPAC Name

(6-iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol

InChI

InChI=1S/C9H9IN2O/c1-6-8(5-13)12-4-7(10)2-3-9(12)11-6/h2-4,13H,5H2,1H3

InChI Key

GBDKUNNRVNRZMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)I)CO

Origin of Product

United States

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